4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide
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Overview
Description
4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C15H15NO3 It is a benzamide derivative, characterized by the presence of methoxy groups on both the benzene ring and the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 3-methoxyphenethylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid and 3-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N-[1-(3-methoxyphenyl)ethyl]amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the methoxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzenamide: Similar structure but lacks the phenethylamine moiety.
N-(4-methoxyphenyl)benzamide: Similar structure but lacks the methoxy group on the phenyl ring.
4-methoxyphenethylamine: Similar structure but lacks the benzamide moiety
Uniqueness
4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide is unique due to the presence of both methoxy groups and the benzamide moiety, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(14-5-4-6-16(11-14)21-3)18-17(19)13-7-9-15(20-2)10-8-13/h4-12H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKKHNZDIPVJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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